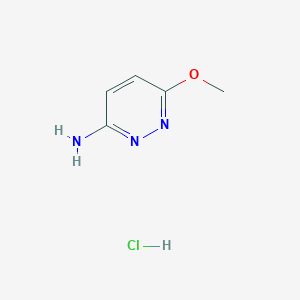

6-Methoxypyridazin-3-amine hydrochloride

Description

Significance of Nitrogen-Containing Heterocycles in Advanced Chemical Synthesis and Design

Nitrogen-containing heterocycles are organic compounds featuring a ring structure that includes at least one nitrogen atom. wisdomlib.org These structures are of paramount importance in the fields of organic and medicinal chemistry. wisdomlib.orgopenmedicinalchemistryjournal.com Their prevalence is highlighted by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. rsc.orgmsesupplies.com This widespread use is attributed to their versatile chemical reactivity and their ability to engage in crucial biological interactions, often mimicking natural products and endogenous metabolites. openmedicinalchemistryjournal.commdpi.com

The presence of nitrogen atoms in these rings imparts specific physicochemical properties, such as the capacity for hydrogen bonding, which is critical for molecular recognition and binding to biological targets like proteins and nucleic acids. rsc.orgmdpi.com Consequently, these compounds form the structural core of a vast array of pharmaceuticals, including anticancer, antibacterial, and antiviral agents. msesupplies.commdpi.com Beyond medicine, nitrogen heterocycles are integral to agrochemicals, polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com

Pyridazine (B1198779) Core as a Privileged Structure in Synthetic Organic Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation is given to molecular scaffolds that are capable of binding to multiple, diverse biological targets, thus serving as a fertile ground for the development of new therapeutic agents. researchgate.netnih.gov

The utility of the pyridazine core stems from its unique physicochemical properties. nih.gov It possesses a high dipole moment and a robust capacity for dual hydrogen bonding, features that are highly advantageous for drug-target interactions. nih.gov The pyridazine scaffold can serve as a bioisosteric replacement for other aromatic rings, such as a phenyl group, offering improved properties like reduced lipophilicity and enhanced potential for specific interactions. nih.govresearchgate.net These characteristics have led to the extensive use of the pyridazine nucleus in designing compounds with a wide spectrum of biological activities, including anticancer and antihypertensive properties. nih.govresearchgate.net The versatility and favorable absorption, distribution, metabolism, and excretion (ADME) profiles of many pyridazine derivatives make them invaluable in modern drug design. researchgate.netnih.gov

Contextualizing 6-Methoxypyridazin-3-amine Hydrochloride within Pyridazine Chemistry

Within the large family of pyridazine-based compounds, this compound (CAS Number: 1589503-98-9) serves as a key chemical intermediate and building block. biosynth.comsmolecule.com Its structure incorporates the foundational pyridazine ring, substituted with a methoxy (B1213986) group at the 6-position and an amine group at the 3-position. smolecule.com The hydrochloride salt form enhances the compound's stability and solubility.

The specific arrangement of the amine and methoxy functional groups on the pyridazine scaffold makes this compound a versatile reagent for organic synthesis. biosynth.comsmolecule.com These functional groups provide reactive sites for constructing more complex molecules, allowing for its use as a starting material in the synthesis of a variety of pyridazine derivatives for research in medicinal chemistry, materials science, and agricultural chemistry. smolecule.com The presence of both an electron-donating amine group and a methoxy group modifies the electronic properties of the pyridazine ring, influencing its reactivity and the properties of the resulting derivatives.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methoxypyridazin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-9-5-3-2-4(6)7-8-5;/h2-3H,1H3,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQXTAFGVWBZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1589503-98-9 | |

| Record name | 6-methoxypyridazin-3-amine—hydrogen chloride (1/1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 6 Methoxypyridazin 3 Amine Hydrochloride

Reactions of the Pyridazine (B1198779) Ring System

The pyridazine ring in 6-Methoxypyridazin-3-amine hydrochloride is a six-membered aromatic ring containing two adjacent nitrogen atoms. This structure imparts unique reactivity to the molecule, making it a versatile building block in organic synthesis. The presence of a methoxy (B1213986) group at position 6 and an amine group at position 3 further influences its chemical behavior.

Nucleophilic Addition and Substitution Reactions

The pyridazine ring system is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. In the case of this compound, the methoxy group can be displaced by other functional groups through nucleophilic substitution reactions. These reactions are fundamental in modifying the core structure and synthesizing a variety of derivatives.

One common synthetic route involves the nucleophilic aromatic substitution (SNAr) of a related compound, 6-chloropyridazin-3-amine, with a methoxide (B1231860) source under basic conditions to yield 6-Methoxypyridazin-3-amine. This highlights the susceptibility of the 6-position of the pyridazine ring to nucleophilic attack. The reaction typically proceeds with reagents like sodium methoxide in methanol (B129727) or dimethylformamide (DMF).

Furthermore, the pyridazine ring can undergo addition reactions with nucleophiles. The specific conditions and outcomes of these reactions depend on the nature of the nucleophile and the reaction conditions employed. For instance, treatment with nitrogen-containing nucleophiles can lead to the formation of various substituted pyridazine derivatives.

Aza-Diels-Alder reactions provide another pathway for synthesizing pyridazine derivatives. organic-chemistry.org In these reactions, electron-deficient 1,2,3-triazines can act as dienes, reacting with electron-rich dienophiles like 1-propynylamines to produce 6-aryl-pyridazin-3-amines with high regioselectivity. organic-chemistry.org This method offers a metal-free and neutral condition approach to pyridazine synthesis. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide in methanol or DMF, basic conditions | 6-Methoxypyridazin-3-amine | |

| Nucleophilic Substitution | Halides, amines, or thiols under basic or acidic conditions | Substituted pyridazine derivatives | |

| Aza-Diels-Alder Reaction | 1,2,3-triazines and 1-propynylamines, neutral conditions | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

Oxidation Reactions to Form Pyridazinone Derivatives

Oxidation of the pyridazine ring system can lead to the formation of pyridazinone derivatives. Common oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide can be employed for this transformation. smolecule.com The specific product formed depends on the reaction conditions and the substitution pattern of the pyridazine ring.

For instance, the oxidation of certain tricyclic benzocycloalkylpyridazine-3(2H)ones with bromine in acetic acid efficiently yields the corresponding pyridazinones. While not a direct oxidation of 6-Methoxypyridazin-3-amine, this demonstrates a common transformation pathway for the broader class of pyridazine compounds.

In some cases, the oxidation can be part of a multi-step synthesis. For example, some hair dye formulations utilize precursors that react and can be accelerated by an oxidizing agent like hydrogen peroxide to form the final dye-stuff. europa.eu

Reduction Reactions and Formation of Reduced Forms

The pyridazine ring can undergo reduction to form various reduced derivatives, such as dihydropyridazines or piperidines. Common reducing agents for this purpose include lithium aluminum hydride and sodium borohydride. smolecule.com The extent of reduction is dependent on the strength of the reducing agent and the reaction conditions.

Ring Contraction and Ring Transformation Mechanisms

Under specific conditions, the pyridazine ring can undergo ring contraction or transformation to form other heterocyclic systems. These reactions often involve complex mechanistic pathways.

One example of a ring transformation involves the reaction of 3-aminobenzazepine-2,5-dione derivatives, which upon nitrosation, undergo a ring contraction to yield a diazo compound. mdpi.com This intermediate can then undergo a Borsche-like cyclization to form a tricyclic pyrazinoquinolinedione derivative. mdpi.com

Another instance is the rearrangement of pyrazolo[2,3-a]pyridines to fused pyrrolo[3,2-b]pyridines, which proceeds through a ring transformation involving the cleavage of the N-N bond. acs.org Inverse Diels-Alder reactions of N-methylindole with 1,2,4,5-tetrazine-3,6-dicarboxylate can also lead to a ring opening/ring closure sequence, resulting in the formation of pyridazoquinolones. mdpi.com

Furthermore, the condensation of 3-aminopyridazines with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate can lead to the formation of 4-oxo-4H-pyrimido[1,2-b]pyridazine derivatives. semanticscholar.org Diazotization of the resulting amines and subsequent reaction with primary alkanols can yield alkyl 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylates. semanticscholar.org

Reactivity of the Amine Functional Group

The primary amine group at the 3-position of this compound is a key site for chemical modifications. Its nucleophilic nature allows it to participate in a variety of reactions, particularly substitution reactions.

Substitution Reactions

The amine group can readily undergo substitution reactions with various electrophiles. For instance, it can be acylated, alkylated, or sulfonylated to introduce new functional groups and build more complex molecular architectures.

In the synthesis of more complex pyridazine derivatives, the amine group can be a crucial handle for further functionalization. For example, N-alkylation of 3-amino-6-arylpyridazines can be achieved under microwave irradiation with alkyl halides. rsc.org

The amine group can also be involved in cyclization reactions to form fused heterocyclic systems. For example, the reaction of 3-aminopyridazine (B1208633) derivatives with specific reagents can lead to the formation of pyrimido[1,2-b]pyridazine structures. semanticscholar.org

The reactivity of the amine group is also central to the synthesis of certain pharmacologically active compounds. For instance, the synthesis of N3-substituted 3-amino-6-arylpyridazines often begins with a nucleophilic monosubstitution of 3,6-dichloropyridazine (B152260) with an aminoalkyl chain, followed by a palladium-catalyzed cross-coupling reaction. thieme-connect.com

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

| N-Alkylation | Alkyl halides, microwave irradiation | N-alkylated 3-aminopyridazine derivatives | rsc.org |

| Nucleophilic Substitution | Aminoalkyl chain, followed by Pd-catalyzed cross-coupling | N3-substituted 3-amino-6-arylpyridazines | thieme-connect.com |

| Cyclization | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | 4-oxo-4H-pyrimido[1,2-b]pyridazines | semanticscholar.org |

Condensation Reactions

The presence of a primary amino group and an adjacent ring nitrogen atom in 6-Methoxypyridazin-3-amine allows it to function as a versatile binucleophile in condensation reactions, particularly with 1,3-dielectrophiles such as β-ketoesters and related dicarbonyl compounds. These reactions are fundamental for the construction of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. ekb.egnih.govresearchgate.net The typical reaction involves the initial nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons of the β-ketoester, followed by an intramolecular cyclization via the attack of the endocyclic pyridazine nitrogen onto the second carbonyl group, ultimately leading to the fused ring system after dehydration.

The regioselectivity of the cyclocondensation is governed by the differing reactivity of the two carbonyl groups in the β-ketoester. The reaction is often carried out under acidic or basic conditions at elevated temperatures. Acetic acid is a commonly used solvent and catalyst for such transformations. ekb.eg The resulting 2-methoxy-pyrazolo[1,5-a]pyrimidine scaffold is a core structure found in various biologically active molecules, making this transformation a key step in medicinal chemistry. nih.gov

While specific examples detailing the condensation of this compound are not extensively documented in readily available literature, the reaction pathway is well-established for structurally analogous 3-amino-pyridazines and 5-aminopyrazoles. nih.govbeilstein-journals.org The reaction with an unsymmetrical β-ketoester like ethyl acetoacetate (B1235776) would be expected to yield a specific regioisomer, which can be predicted based on the relative electrophilicity of the ketone and ester carbonyls.

| Reactant A | Reactant B (β-Dicarbonyl) | Conditions | Expected Product |

|---|---|---|---|

| 6-Methoxypyridazin-3-amine | Ethyl Acetoacetate | Acetic Acid, Reflux | 5-Methyl-2-methoxy-pyrazolo[1,5-a]pyrimidin-7(4H)-one |

| 6-Methoxypyridazin-3-amine | Diethyl Malonate | Sodium Ethoxide, Reflux | 2-Methoxy-pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione |

Reactivity of the Methoxy Functional Group

Nucleophilic Substitution of the Methoxy Group

The methoxy group on the pyridazine ring, particularly when activated by the electron-withdrawing nature of the heterocyclic system, can be susceptible to nucleophilic displacement. A significant transformation in this category is the demethylation of methoxypyridazines by amines, which proceeds via a nucleophilic attack on the methyl group of the methoxy ether. clockss.org This reaction is effectively a nucleophilic substitution where the pyridazinone oxygen acts as the leaving group.

Research on various chloro-methoxypyridazines has demonstrated that treatment with secondary amines, such as morpholine (B109124), leads to the formation of N-methylated amine and the corresponding pyridazinone derivative. clockss.org The reaction typically requires elevated temperatures and an excess of the amine, which acts as both the nucleophile and the solvent. The presence of other substituents, such as chlorine atoms, on the pyridazine ring influences the reactivity and the products formed. For instance, in some cases, substitution of the chlorine atom can occur concurrently with or instead of demethylation. clockss.org

This demethylation provides a pathway to pyridazinone structures, which are important heterocyclic motifs. The reaction proceeds more readily under milder conditions compared to other demethylation methods and is a key transformation for functionalizing the pyridazine core. clockss.org

| Methoxypyridazine Substrate | Nucleophile (Amine) | Conditions | Major Product (Pyridazinone) | Yield (%) |

|---|---|---|---|---|

| 3,4-Dichloro-5-methoxypyridazine | Morpholine | 100°C, 2h | 5-Chloro-6-(4-morpholinyl)-4(1H)-pyridazinone | 77 |

| 4,5-Dichloro-6-methoxy-2-methyl-3(2H)-pyridazinone | Morpholine | 100°C, 2h | 4,5-Dichloro-2-methyl-6(1H)-pyridazinone | 78 |

| 4-Chloro-5-methoxy-2-methyl-3(2H)-pyridazinone | Morpholine | 100°C, 2h | 4-Chloro-5-hydroxy-2-methyl-3(2H)-pyridazinone | 70 |

Mechanistic Investigations of Key Transformations

Computational Elucidation of Reaction Mechanisms

The mechanisms of key transformations involving pyridazine derivatives, such as nucleophilic aromatic substitution (SNAr) and condensation reactions, have been investigated using computational chemistry methods. researchgate.netresearchgate.net Density Functional Theory (DFT) is a powerful tool employed to model reaction pathways, calculate activation energies, and analyze the electronic structures of reactants, transition states, and products. nih.gov These studies provide deep insights into reaction feasibility, selectivity, and the role of substituents.

For nucleophilic aromatic substitution on electron-deficient rings like pyridazine, computational studies help to distinguish between a stepwise mechanism, proceeding through a stable Meisenheimer intermediate, and a concerted (cSNAr) mechanism where bond formation and bond-breaking occur in a single step. acs.orgnih.gov DFT calculations can map the potential energy surface of the reaction, identifying the lowest energy path. researchgate.net For instance, in the SNAr reaction of 2-methoxy-nitropyridines with amines, DFT calculations have been used to confirm that the C-2 carbon is the most electrophilic center and that the reaction proceeds via a standard SNAr mechanism where the first nucleophilic attack is the rate-determining step. researchgate.net Analysis of frontier molecular orbitals (HOMO-LUMO) and calculated atomic charges can rationalize the observed regioselectivity of nucleophilic attack. nih.govacs.org

Similarly, the multi-step nature of condensation reactions to form fused heterocycles can be elucidated. Computational modeling can trace the entire reaction coordinate, from the initial nucleophilic addition of the amino group to the carbonyl, through the cyclization and subsequent dehydration steps, calculating the energy barriers for each elementary step. This allows for the identification of the rate-limiting step and provides a theoretical basis for optimizing reaction conditions. While specific DFT studies on this compound are not prominent, the principles derived from studies on related pyridines, pyrazines, and pyridazinones are directly applicable to understanding its reactivity. researchgate.netacs.orgnih.gov

Derivatization Strategies and Scaffold Modification for Advanced Chemical Research

Design Principles for Substituted Pyridazine (B1198779) Derivatives

The design of novel pyridazine derivatives from 6-Methoxypyridazin-3-amine hydrochloride is guided by established principles of medicinal and materials chemistry. These principles aim to create new molecular architectures with desired functionalities by strategically modifying the pyridazine core.

The rational design of functionalized pyridazine scaffolds involves a deep understanding of the electronic properties of the pyridazine ring and the influence of its substituents. The pyridazine nucleus is characterized by its π-deficient nature, which influences its reactivity and intermolecular interactions. The presence of the electron-donating methoxy (B1213986) (-OCH₃) group and the amino (-NH₂) group on the this compound scaffold significantly impacts its chemical behavior.

The design of new derivatives often involves considering the following:

Electronic Modulation: The introduction of electron-withdrawing or electron-donating groups at various positions on the pyridazine ring can fine-tune the electronic properties of the molecule. For instance, the electron-donating nature of the methoxy group in 6-methoxypyridazin-3-amine can be complemented by adding electron-withdrawing substituents to create a "push-pull" system, which can be advantageous for applications in materials science. nih.gov

Steric Considerations: The size and spatial arrangement of substituents can influence the conformation of the molecule and its ability to interact with other molecules. The rational design process takes into account the steric hindrance that new functional groups might introduce.

Introduction of Functional Groups for Further Reactions: The pyridazine scaffold can be designed with specific functional groups that act as handles for subsequent chemical transformations. For example, the amino group of this compound can be a site for acylation, alkylation, or diazotization reactions to introduce further diversity.

A systematic approach to rational design might involve the computational modeling of proposed derivatives to predict their electronic and steric properties before their synthesis. This in silico analysis helps in prioritizing synthetic targets with the most promising characteristics.

Scaffold hopping is a design strategy aimed at discovering structurally novel compounds by modifying the central core of a molecule while retaining its key chemical features. dundee.ac.uk Starting from the 6-methoxypyridazin-3-amine scaffold, one could envision replacing the pyridazine ring with other heterocyclic systems that mimic its spatial and electronic properties. This can lead to the discovery of new chemical entities with potentially different physicochemical properties. For example, a pyrazole (B372694) ring could be expanded to a pyridazine ring in a scaffold hopping approach. acs.org

Molecular hybridization, on the other hand, involves combining two or more different pharmacophoric moieties to create a new hybrid molecule with potentially enhanced or novel properties. nih.gov This strategy has been successfully applied to pyridazine derivatives. A key consideration in this approach is the choice of a suitable linker to connect the different heterocyclic systems. The this compound can serve as one of the core components in a hybridization strategy, where the amino group can be used to link it to another heterocyclic system.

An example of a hybridization strategy is the design of molecules that combine a pyridazine ring with a thiazole (B1198619) ring, which has been explored for the development of compounds with interesting biological activities. nih.gov Such a strategy could be adapted to use 6-methoxypyridazin-3-amine as the pyridazine component.

| Strategy | Description | Potential Application to this compound |

| Scaffold Hopping | Replacement of the pyridazine core with another heterocycle while maintaining key functionalities. | The pyridazine ring could be replaced by a pyrimidine (B1678525) or pyrazine (B50134) to explore changes in physicochemical properties. |

| Molecular Hybridization | Combining the pyridazine scaffold with other heterocyclic systems to create a single molecule. | The amino group could be used to link the 6-methoxypyridazine moiety to a thiazole, oxazole, or other heterocycles. |

Synthesis of Novel Pyridazine Derivatives and Analogues

The synthesis of novel derivatives from this compound relies on a variety of organic reactions that allow for the introduction of diverse substituents and the formation of more complex molecular architectures.

The 6-Methoxypyridazin-3-amine scaffold offers multiple sites for the introduction of new substituents. The amino group and the methoxy group can be modified, and the hydrogen atoms on the pyridazine ring can be substituted through various reactions.

Common synthetic strategies include:

N-Functionalization of the Amino Group: The primary amine at the 3-position is a versatile handle for introducing a wide range of functional groups. It can readily undergo reactions such as acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and reductive amination with aldehydes or ketones.

Substitution of the Methoxy Group: The methoxy group at the 6-position can be a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. This allows for its replacement with other alkoxy groups, amines, or sulfur-based nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are powerful tools for creating carbon-carbon bonds at the halogenated positions of a pyridazine ring. nih.govresearchgate.net To apply these methods to 6-Methoxypyridazin-3-amine, a halogen atom would first need to be introduced onto the ring, for example, at the 4- or 5-position.

A typical synthetic route for creating diverse pyridazine derivatives starts with a commercially available precursor like 3,6-dichloropyridazine (B152260). One chlorine atom can be selectively substituted with an amino group, and the other with a methoxy group to yield 3-amino-6-methoxypyridazine. chemicalbook.comresearchgate.net Further modifications can then be carried out on this core structure.

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Acylation | Acid chloride, pyridine (B92270) | Amide |

| Alkylation | Alkyl halide, base | Secondary or tertiary amine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

The creation of molecular hybrids by fusing or linking the pyridazine ring to other heterocyclic systems can lead to novel chemical entities with unique three-dimensional structures and properties. A notable example is the synthesis of indenopyridazine-thiazole molecular hybrids. researchgate.netbenthamdirect.com

The synthesis of these complex hybrids typically involves a multi-step sequence. For instance, an indenopyridazine carbothioamide can be synthesized and then reacted with various α-halocarbonyl compounds (like phenacyl bromides) to construct the thiazole ring. researchgate.netbenthamdirect.com This strategy demonstrates how a pyridazine-containing precursor can be elaborated into a more complex, fused heterocyclic system.

While the direct synthesis from this compound might require significant synthetic modifications, the principle of building complex heterocyclic systems from pyridazine precursors is well-established. Such strategies could be adapted to incorporate the 6-methoxy-3-aminopyridazine moiety into larger, hybrid structures.

Structure-Property Relationship Studies of this compound Derivatives in Chemical Design

Understanding the relationship between the structure of a molecule and its chemical properties is fundamental to rational chemical design. For derivatives of this compound, these studies focus on how modifications to the core structure influence its physicochemical properties, which in turn dictate its suitability for various applications.

Key properties that are often investigated include:

Electronic Properties: The electronic nature of substituents significantly affects the electron density distribution in the pyridazine ring. Electron-donating groups, like the methoxy group, increase the electron density, while electron-withdrawing groups decrease it. These changes can be quantified by measuring properties like the molecule's dipole moment and redox potentials. nih.govnih.govrsc.org The electronic properties are crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or nonlinear optical materials. nih.gov

Solubility: The introduction of polar or nonpolar functional groups can alter the solubility of the pyridazine derivatives in different solvents. This is a critical parameter in the design of compounds for various applications, including their use as reagents in chemical synthesis or as components in formulated products. The hydrochloride salt form of 6-Methoxypyridazin-3-amine itself enhances its water solubility.

Reactivity: The nature of the substituents on the pyridazine ring influences its reactivity in subsequent chemical transformations. For example, the presence of an electron-withdrawing group can make the ring more susceptible to nucleophilic attack. Understanding these reactivity patterns is essential for planning multi-step syntheses. nih.govwur.nl

Photophysical Properties: For applications in materials science, the absorption and emission of light are important properties. The introduction of conjugated systems and donor-acceptor groups can be used to tune the fluorescence and phosphorescence characteristics of pyridazine derivatives. nih.gov

Systematic studies often involve synthesizing a library of related compounds with incremental structural changes and then measuring their properties. The data from these studies can be used to build quantitative structure-property relationship (QSPR) models, which can then be used to predict the properties of new, unsynthesized derivatives.

| Property | Influencing Structural Feature | Relevance in Chemical Design |

| Dipole Moment | Nature and position of substituents | Intermolecular interactions, self-assembly |

| Solubility | Polar and nonpolar functional groups | Processability, formulation |

| Reactivity | Electronic and steric effects of substituents | Synthetic accessibility of complex molecules |

| UV-Vis Absorption | Extent of π-conjugation | Photophysical applications, colorimetric sensors |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, an unambiguous assignment of the molecule's atoms and their connectivity can be achieved.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in the molecule. For 6-methoxypyridazin-3-amine (the free base), ¹H NMR data has been reported in DMSO-d₆. The spectrum shows two doublets for the pyridazine (B1198779) ring protons at approximately δ 6.84 ppm and δ 6.77 ppm. google.com The methoxy (B1213986) group protons appear as a sharp singlet at around δ 3.82 ppm. google.com

In the hydrochloride salt form, the protonation of the 3-amino group is expected to induce a downfield shift (deshielding) of the adjacent aromatic protons due to the increased electron-withdrawing nature of the -NH₃⁺ group. The amine protons themselves would be expected to appear as a broad singlet, with its chemical shift being highly dependent on concentration and residual water content in the NMR solvent.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing insight into the carbon skeleton. While specific data for the hydrochloride salt is not widely published, the chemical shifts can be predicted based on the structure and data from similar pyridazine derivatives. The carbon atom attached to the methoxy group (C6) would appear significantly downfield due to the oxygen's electronegativity. The carbon bearing the amino group (C3) would also be downfield, with its exact position influenced by protonation. The remaining ring carbons (C4 and C5) would resonate at higher fields. The methoxy carbon itself typically appears in the range of δ 50-60 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 6-Methoxypyridazin-3-amine hydrochloride

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| H4 | ~7.0 - 7.3 | ~115 - 125 | Doublet |

| H5 | ~7.2 - 7.5 | ~130 - 140 | Doublet |

| -NH₃⁺ | Variable (Broad) | N/A | Broad Singlet |

| -OCH₃ | ~3.8 - 4.0 | ~50 - 60 | Singlet |

| C3 | N/A | ~155 - 165 | Attached to -NH₃⁺ |

| C4 | ~7.0 - 7.3 | ~115 - 125 | CH |

| C5 | ~7.2 - 7.5 | ~130 - 140 | CH |

Note: Values are estimates based on published data for the free base and general substituent effects in heterocyclic systems. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Structural Confirmation

To unequivocally assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the H4 signal to the C4 signal and the H5 signal to the C5 signal. It would also confirm the methoxy proton signal's correlation with the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations would include:

The methoxy protons (-OCH₃) showing a cross-peak to the C6 carbon, confirming the position of the methoxy group.

The H4 proton showing correlations to C6 and C5.

The H5 proton showing a correlation to C3.

The amine protons (-NH₃⁺) potentially showing a correlation to C3 and C4.

Together, these 2D NMR techniques provide a complete and unambiguous map of the molecular structure, leaving no doubt as to its identity.

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

N-H Stretching: The protonated amine (-NH₃⁺) group gives rise to a broad and strong absorption band in the region of 3200-2800 cm⁻¹. This is often superimposed on the C-H stretching bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed in the 2950-2850 cm⁻¹ region.

N-H Bending: The bending vibration for the -NH₃⁺ group is expected around 1600-1500 cm⁻¹.

C=N and C=C Stretching: The pyridazine ring contains both C=N and C=C bonds, which result in a series of characteristic stretching vibrations in the 1650-1450 cm⁻¹ fingerprint region.

C-O Stretching: A strong, characteristic absorption band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group is expected in the 1250-1200 cm⁻¹ region.

The absence of unexpected peaks in the spectrum serves as a good indicator of the compound's purity.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3200-2800 | -NH₃⁺ (Amine salt) | N-H Stretch (Broad) |

| >3000 | Aromatic C-H | C-H Stretch |

| 2950-2850 | -OCH₃ (Methoxy) | C-H Stretch |

| 1650-1450 | Pyridazine Ring | C=N, C=C Stretch |

| 1600-1500 | -NH₃⁺ (Amine salt) | N-H Bend |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable technique, as it would detect the cationic form of the molecule, which is the free base protonated.

The molecular formula of the free base is C₅H₇N₃O, with a monoisotopic mass of approximately 125.06 Da. nih.gov In positive ion mode ESI-MS, the most prominent peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 126.07.

Under higher energy conditions (tandem MS or MS/MS), this molecular ion would fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Plausible fragmentation pathways include:

Loss of a methyl radical (•CH₃): From the methoxy group, leading to a fragment at m/z ~111.

Loss of formaldehyde (B43269) (CH₂O): From the methoxy group, resulting in a fragment at m/z ~96.

Loss of hydrogen cyanide (HCN): From the pyridazine ring, a common fragmentation pathway for nitrogen heterocycles.

Ring cleavage: Leading to smaller, characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for 6-Methoxypyridazin-3-amine

| m/z | Ion | Remarks |

|---|---|---|

| 126.07 | [C₅H₈N₃O]⁺ | Protonated molecular ion [M+H]⁺ |

| 111.05 | [C₄H₅N₃O]⁺ | Loss of methyl radical (•CH₃) from [M+H]⁺ |

X-ray Crystallography for Solid-State Structure Determination

While no publicly available single-crystal X-ray structure for this compound could be located, this technique remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystallographic analysis would provide a wealth of information.

If a suitable crystal were analyzed, the data would:

Determine Bond Lengths and Angles: Provide precise measurements of all bond lengths and angles, allowing for comparison with theoretical values and related structures.

Analyze Conformation: Reveal the planarity of the pyridazine ring and the orientation of the methoxy and aminium substituents relative to the ring.

Elucidate Intermolecular Interactions: Detail the hydrogen bonding network in the crystal lattice. This is particularly important for a hydrochloride salt, as it would show the interactions between the protonated amine (-NH₃⁺) and the chloride anion (Cl⁻), as well as potential hydrogen bonds to the nitrogen atoms of the pyridazine ring, which dictate the crystal packing.

In related pyridazine derivatives, X-ray crystallography has been crucial for resolving crystal packing and hydrogen-bonding networks.

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative purity analysis. During the synthesis of the free base, 3-amino-6-methoxypyridazine, reaction progress can be monitored by TLC on silica (B1680970) gel plates. A reported system uses a mobile phase of ethyl acetate (B1210297) and hexane, where the product has an Rƒ value of approximately 0.3. The presence of a single spot under UV visualization indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining purity. A common method for analyzing compounds like this compound involves reversed-phase HPLC. googleapis.comruifuchemical.com This typically uses a C18 stationary phase column with a mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape. google.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by UV absorbance.

Table 4: Typical Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Typical Result |

|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (e.g., 1:2 v/v) | UV Light (254 nm) | Rƒ ≈ 0.3 (for free base) |

| HPLC | C18 Reversed-Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | UV Absorbance (e.g., 254 nm) | Retention Time ≈ 5-7 min; Purity >98% |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the percentage by weight of each element present in the molecule, which is then compared against the theoretical values derived from its molecular formula. This comparison is a critical step in the structural elucidation of a newly synthesized compound, serving as a primary indicator of its purity and confirming its empirical formula.

For this compound, the molecular formula is established as C₅H₈ClN₃O. smolecule.comchemicalbook.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). The molecular weight of the compound is 161.59 g/mol . chemicalbook.combiosynth.com

The verification of the compound's stoichiometry is achieved by comparing these calculated theoretical percentages with the results obtained from experimental elemental analysis, typically performed using combustion analysis.

Detailed Research Findings

The determination of the elemental composition of this compound is crucial for verifying its molecular structure and purity. The theoretical percentages of each element are calculated from the compound's molecular formula (C₅H₈ClN₃O).

The theoretical calculation is as follows:

Carbon (C): (5 * 12.011) / 161.59 * 100% = 37.16%

Hydrogen (H): (8 * 1.008) / 161.59 * 100% = 4.99%

Chlorine (Cl): (1 * 35.453) / 161.59 * 100% = 21.94%

Nitrogen (N): (3 * 14.007) / 161.59 * 100% = 26.01%

Oxygen (O): (1 * 15.999) / 161.59 * 100% = 9.90%

These theoretical values serve as the benchmark for experimental results. While specific research articles detailing the experimental elemental analysis findings for this particular compound were not available in the searched databases, the standard procedure involves combusting a sample of the compound and quantifying the resulting combustion products (e.g., CO₂, H₂O, N₂) to determine the percentages of C, H, and N. Other methods are used for determining the percentages of chlorine and oxygen. The close agreement between the experimental and theoretical values would confirm the elemental composition and, by extension, the empirical formula of this compound.

Interactive Data Table: Elemental Composition of this compound

The following table summarizes the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 37.16 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.99 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.94 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 26.01 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.90 |

| Total | 161.592 | 100.00 |

Computational Chemistry and Molecular Modeling Studies of 6 Methoxypyridazin 3 Amine Hydrochloride and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed picture of the electronic structure of a molecule. These calculations are fundamental to understanding a compound's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 6-Methoxypyridazin-3-amine hydrochloride and its analogues, DFT is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate various electronic properties. A popular approach involves using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set, such as 6-311++G(d,p). openaccesspub.org

The geometry optimization process yields crucial information about bond lengths, bond angles, and dihedral angles. For instance, in a study of the related compound 3-chloro-6-methoxypyridazine, DFT calculations were used to determine these parameters, which were found to be in good agreement with experimental data. nih.gov This validation provides confidence in the accuracy of the computed electronic properties.

Key electronic properties calculated via DFT include total energy, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map is a particularly insightful visualization that illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. nih.govaimspress.com For pyridazine (B1198779) derivatives, the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy (B1213986) group are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms of the amine group are regions of positive potential, indicating their role as hydrogen bond donors. nih.gov

Table 1: Representative DFT-Calculated Properties for a 6-Substituted Pyridazine Analogue

| Property | Calculated Value |

| Total Energy | -33,332.8726 eV |

| Dipole Moment | 3.5 D |

| Point Group | C1 |

| Basis Set | 6-311G(d,p) |

| Functional | B3LYP |

Note: The data in this table is illustrative and based on a representative dimethoxybenzene derivative from a computational study. nih.gov Specific values for this compound would require a dedicated DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests high reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For pyridazine derivatives, the distribution of HOMO and LUMO densities reveals the regions of the molecule most involved in chemical reactions. In many analogues, the HOMO is localized on the electron-rich pyridazine ring and the amine substituent, while the LUMO is distributed over the pyridazine ring. aimspress.com This distribution indicates that the pyridazine ring system is the primary site for both electron donation and acceptance.

The energies of the HOMO and LUMO can be used to calculate several chemical reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov

Table 2: Frontier Molecular Orbital Properties of a Substituted Pyridazine Analogue

| Parameter | Energy (eV) |

| HOMO Energy | -0.26751 |

| LUMO Energy | -0.18094 |

| HOMO-LUMO Gap (ΔE) | 0.08657 |

Note: This data is derived from a computational study on a related nitrogen-sulfur containing Schiff base and is for illustrative purposes. nih.gov The specific values for this compound may differ.

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure of molecules in the solid state and their interactions with biological targets. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but collectively have a significant impact on molecular recognition and self-assembly. rsc.org

For this compound and its analogues, the amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridazine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. nih.gov The aromatic pyridazine ring can also participate in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids in a protein's active site. nih.gov

Computational methods like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. nih.gov These analyses can reveal the presence and nature of intermolecular contacts, providing insights into the crystal packing of the compound and its binding mode with macromolecules. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Stability

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the assessment of dynamic stability.

For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different environments, such as in solution or when bound to a protein. These simulations can also provide information about the stability of the ligand-receptor complex by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation trajectory. A stable complex will exhibit minimal fluctuations in these parameters.

In a study of pyridazinone derivatives, a 200 ns molecular dynamics simulation was used to validate the thermodynamic stability of the ligand-receptor complex. researchgate.net Such simulations are crucial for confirming the binding poses predicted by molecular docking and for understanding the dynamic nature of the interaction.

Molecular Docking Simulations for Interaction Prediction with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. nih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with more negative scores indicating a more favorable interaction. researchgate.net Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. nih.gov

For example, in a study of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, molecular docking was used to evaluate their affinity for various glutamate (B1630785) receptors. rrpharmacology.rusemanticscholar.org The results predicted high-affinity binding and provided insights into the structure-activity relationships of these compounds. rrpharmacology.rusemanticscholar.org Such studies are invaluable for identifying potential biological targets for this compound and for guiding the design of more potent analogues.

Table 3: Illustrative Molecular Docking Results for Pyridazine Derivatives with a Target Protein

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| Analogue 1 | -8.7 | TYR100, SER120, PHE250 |

| Analogue 2 | -9.2 | TYR100, GLU150, LEU240 |

| Analogue 3 | -8.5 | SER120, PHE250, TRP300 |

Note: This table presents hypothetical data based on typical docking results for pyridazine derivatives to illustrate the type of information obtained from such studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. nih.gov

A QSAR study typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, geometrical, or physicochemical in nature. dovepress.com A statistical method, such as multiple linear regression or artificial neural networks, is then used to build a model that correlates these descriptors with the observed biological activity. nih.govdovepress.com

For aminopyridazine derivatives, QSAR models have been developed to predict their activity as GABA-A receptor antagonists. dovepress.com These models have identified key structural features, such as hydrophobicity and aromaticity at specific positions of the pyridazine nucleus, that are crucial for activity. dovepress.com Such insights are instrumental in the rational design of new this compound analogues with improved therapeutic potential.

In Silico Design of Novel Pyridazine Architectures for Chemical Exploration

The structural framework of 6-Methoxypyridazin-3-amine and its analogues serves as a foundational template for the in silico design of novel pyridazine architectures. Computational chemistry and molecular modeling have become indispensable tools for rationally exploring new chemical space, enabling the design of molecules with tailored properties and predicted biological activities. These approaches accelerate the discovery process by prioritizing synthetic efforts toward compounds with the highest probability of success. Strategies such as structure-guided design, scaffold hopping, and hybrid-based design are prominent in the development of new pyridazine derivatives for a wide array of therapeutic targets. nih.govacs.orgrsc.org

Detailed research findings illustrate the power of these computational methods. By employing a combination of 2D-QSAR modeling, molecular docking, and molecular dynamics simulations, researchers have successfully designed novel pyridazine series with specific biological aims. nih.gov For instance, one study focused on creating multi-target ligands for Alzheimer's disease by designing derivatives that could simultaneously inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.gov This comprehensive computational approach led to the design of 13 novel pyridazine derivatives predicted to have favorable interactions with key proteins, enhanced dynamic stability, and good drug-likeness profiles. nih.gov

Another powerful strategy is structure-guided design, which relies on the three-dimensional structure of the target protein. In the development of inhibitors for the Trypanosoma cruzi proteasome, a key target for Chagas disease, researchers used a cryo-electron microscopy (cryo-EM) co-structure and homology modeling to guide the systematic modification of a pyridazinone hit compound. nih.gov This allowed for the optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, leading to compounds with improved aqueous solubility and metabolic stability. nih.govacs.org

Scaffold hopping and bioisosteric replacement represent another facet of in silico design. This was demonstrated in the creation of novel 3,6-disubstituted pyridazine derivatives targeting the JNK1 pathway for anticancer applications. acs.org The design process involved the conceptual expansion of a pyrazole (B372694) ring from a known inhibitor into a pyridazine ring and the bioisosteric replacement of an amide linker with other moieties like hydrazide or semicarbazide. acs.org Molecular docking and dynamics simulations were then used to predict and confirm the binding mode of the most promising compounds. acs.org Similarly, hybrid-based design, which combines two or more pharmacophores into a single molecule, has been used to create pyrazole-pyridazine hybrids as selective COX-2 inhibitors for anti-inflammatory purposes. rsc.org

These computational design strategies are summarized in the table below, highlighting the diverse applications and methodologies employed in the exploration of novel pyridazine architectures.

Table 1: In Silico Design Strategies for Novel Pyridazine Architectures

| Design Strategy | Therapeutic Target/Application | Computational Methods Employed | Key Outcome/Rationale |

|---|---|---|---|

| Multi-Target Ligand Design | Alzheimer's Disease (AChE and Aβ aggregation) | 2D-QSAR, Molecular Docking, Molecular Dynamics, ADMET Analysis | Design of 13 derivatives with predicted favorable interactions, dynamic stability, and drug-likeness. nih.gov |

| Structure-Guided Design | Chagas Disease (T. cruzi proteasome) | Homology Modeling, Molecular Docking (based on cryo-EM structure) | Systematic molecular exploration to improve potency (pIC50), aqueous solubility, and metabolic clearance. nih.gov |

| Scaffold Hopping & Bioisosteric Replacement | Cancer (JNK1 Pathway) | Molecular Docking, Molecular Dynamics | Ring expansion of a pyrazole to a pyridazine and replacement of an amide linker to create novel inhibitors. acs.org |

| Hybrid-Based Design | Inflammation (COX-2 Inhibition) | Molecular Docking, ADME Parameter Calculation | Combination of pyrazole and pyridazine pharmacophores to generate hybrids with high predicted binding affinity. rsc.org |

| Pharmacophore-Based Replacement | Cancer (VEGFR) | Molecular Docking | Replacement of the pyrimidine (B1678525) ring in imatinib (B729) with a pyridazine ring to investigate effects on cytotoxic activity. jst.go.jpbohrium.com |

| Fused-Ring System Design | Cancer (Tyrosine-protein kinase) | In Silico Molecular Interaction Analysis | Creation of novel pyrimido-pyridazine derivatives with predicted inhibitory potential. nih.govresearcher.life |

The specific molecular modifications are often guided by a deep understanding of the target's binding site. For example, in the design of COX-2 inhibitors, docking studies revealed that the designed pyridazine derivative could fit into the side pocket of the COX-2 enzyme and interact with the essential amino acid His90, explaining its predicted potency and selectivity. nih.gov In another study targeting VEGFR, researchers replaced the pyrimidine ring of the known drug imatinib with a pyridazine ring, connecting it to an aryl system via an NH group to mimic the established binding mode. jst.go.jp The table below provides specific examples of these designed architectures.

Table 2: Examples of Computationally Designed Pyridazine Architectures

| Parent Scaffold/Hit Compound | Designed Architecture/Modification | Intended Target | Predicted Improvement or Key Interaction |

|---|---|---|---|

| 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one | 13 novel analogues with varied substitutions | AChE and Aβ Aggregation | Enhanced dynamic stability within protein binding sites and adherence to drug-likeness principles. nih.gov |

| Pyridazinone Hit Compound 5 | Systematic exploration of benzyl (B1604629) and phenyl groups | T. cruzi Proteasome | Improved potency (pIC50 > 6), aqueous solubility (> 100 μM), and intrinsic clearance. nih.gov |

| Known JNK1 Inhibitor (Pyrazole core) | 3,6-disubstituted pyridazines with hydrazide/semicarbazide linkers | JNK1 | Scaffold hop from pyrazole to pyridazine to create novel chemical entities with confirmed binding modes. acs.org |

| Celecoxib (reference) | Pyrazole-pyridazine hybrids (e.g., trimethoxy derivatives 5f and 6f) | COX-2 | Respectable binding affinity towards the COX-2 active site. rsc.org |

| Imatinib | Pyridazine ring replacing the pyrimidine ring, connected via an NH linker | VEGFR | Designed to mimic binding modes of known tyrosine kinase inhibitors at the ATP binding site. jst.go.jp |

Collectively, these studies underscore the critical role of computational modeling in modern medicinal chemistry. By leveraging in silico techniques, researchers can intelligently navigate the vast possibilities of chemical structures, leading to the efficient design and discovery of novel pyridazine architectures with significant potential for chemical and therapeutic exploration.

Applications in Fundamental and Applied Chemical Research

Role as a Versatile Synthetic Building Block in Organic Synthesis

6-Methoxypyridazin-3-amine hydrochloride is widely regarded as a versatile building block for the synthesis of more complex organic molecules. smolecule.combiosynth.com Its chemical structure possesses multiple reactive sites—the amine group, the methoxy (B1213986) group, and the pyridazine (B1198779) ring itself—that allow for a variety of chemical transformations. These include oxidation, reduction, and nucleophilic substitution reactions, enabling chemists to introduce diverse functional groups and construct intricate molecular frameworks.

A practical demonstration of its utility is in the synthesis of Schiff base ligands. For instance, the related compound 6-methoxypyridin-3-amine can be condensed with pyrrole-2-carbaldehyde through a reflux reaction in ethanol (B145695) to produce the bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. semanticscholar.org This reaction highlights how the amine functionality of the pyridazine core serves as a key handle for elaboration, forming the crucial azomethine group (-C=N-) that is characteristic of Schiff bases. semanticscholar.orgresearchgate.net Such derivatives are pivotal intermediates for creating a wide array of biologically active compounds and coordination complexes. biosynth.comresearchgate.net

Exploration in Materials Science Research

The inherent electronic properties of the pyridazine ring have spurred interest in its use for developing advanced materials. smolecule.com While research on this compound itself is emerging, the broader class of pyridazine derivatives has shown significant promise in this field.

The pyridazine scaffold is a key component in the design of functional materials with interesting photophysical properties like luminescence and photoconductivity. smolecule.com The two adjacent nitrogen atoms in the aromatic ring create a π-deficient system, which facilitates intramolecular charge transfer (ICT) when combined with electron-donating groups, a fundamental process for luminescence. researchgate.net

Research into various pyridazine derivatives has substantiated this potential. For example, compounds incorporating a pyridazine acceptor core with phenoxazine (B87303) or 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor moieties have been shown to exhibit thermally activated delayed fluorescence (TADF). mdpi.comnih.gov This phenomenon is critical for the development of highly efficient organic light-emitting diodes (OLEDs). mdpi.com Furthermore, the photoconductive properties of organometallic complexes featuring pyridyl-containing ligands have been investigated, demonstrating that these structures can effectively generate and transport charge carriers upon light irradiation. nih.gov These findings suggest that this compound could serve as a valuable precursor for synthesizing novel materials for optoelectronic applications. smolecule.comnih.gov

| Compound/Derivative Class | Observed Property | Emission Range/Wavelength | Key Finding | Reference |

|---|---|---|---|---|

| Pyridazine with Phenoxazine/9,9-dimethyl-9,10-dihydroacridine donors | Thermally Activated Delayed Fluorescence (TADF) | 534–609 nm | Demonstrates potential for use in high-efficiency OLEDs. | mdpi.comnih.gov |

| Pd(II) complexes with 2-(2′-pyridil) pyrrole (B145914) ligands | Photoconductivity | Not specified | Shows promise as organometallic photoconductors for molecular semiconductors. | nih.gov |

The stability and electronic flexibility of the pyridazine ring make it a desirable foundation for organometallic semiconductors. liberty.eduliberty.edu These materials merge the processability of organic compounds with the unique electronic properties of metals, opening avenues for next-generation electronic devices. murraystate.edu this compound is a candidate for this field due to its ability to be transformed into ligands capable of coordinating with metal centers.

Utility in Pharmaceutical Research and Drug Design

The pyridazine heterocycle is recognized as a "privileged" scaffold in medicinal chemistry, valued for its unique physicochemical properties that are beneficial for drug-target interactions. nih.gov It possesses a high dipole moment, robust hydrogen-bonding capacity, and a lower tendency for metabolic inhibition compared to other aromatic systems. nih.gov

This compound serves as an excellent starting point for the design of new biologically active molecules. smolecule.com The pyridazine ring is a common pharmacophore found in numerous therapeutic agents. smolecule.com The functional groups on the compound allow for synthetic diversification to explore structure-activity relationships (SAR).

A pertinent example is the development of novel antimicrobial agents. Researchers synthesized a Schiff base from 6-methoxypyridin-3-amine and subsequently created its Co(II) and Cu(II) metal complexes. semanticscholar.org These new chemical entities were then screened for their antimicrobial activity against various bacterial species, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. semanticscholar.org The formation of such derivatives, which exhibit a broad range of biological activities including antibacterial, antifungal, and anticancer properties, underscores the value of the parent amine as a foundational scaffold in drug discovery. researchgate.netanjs.edu.iqresearchgate.net

Beyond synthesis, understanding how a compound interacts with its biological target at a molecular level is crucial for drug development. The structural features of this compound—specifically its methoxy and amine groups—are capable of engaging in key intermolecular interactions such as hydrogen bonding with biological macromolecules like enzymes.

Computational methods, particularly molecular docking, are employed to predict and analyze these interactions. In studies involving the Schiff base derived from 6-methoxypyridin-3-amine and its metal complexes, in silico docking was performed against several bacterial protein targets to elucidate their binding modes and affinities. semanticscholar.org These studies help rationalize the observed biological activity and guide the design of more potent derivatives. cyberleninka.ruresearchgate.net The analysis of non-bonded interactions with specific amino acid residues within the protein's active site provides critical insights for optimizing the compound's structure. semanticscholar.org

| Target Protein (PDB ID) | Bacterial Species | Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 1QD9 | Bacillus subtilis | MPM-Cu(II) Complex | -7.6 | semanticscholar.org |

| 5C2Z | Staphylococcus aureus | MPM Ligand | -7.1 | semanticscholar.org |

| 5I5H | Escherichia coli | MPM-Co(II) Complex | -7.4 | semanticscholar.org |

| 3O7J | Klebsiella pneumoniae | MPM-Cu(II) Complex | -7.3 | semanticscholar.org |

MPM refers to the Schiff base ligand N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Methoxypyridazin-3-amine hydrochloride, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) of 6-chloropyridazin-3-amine with methoxide under basic conditions, followed by HCl salt formation. Key reagents include sodium methoxide in methanol or DMF, with purification via recrystallization from ethanol/water mixtures. Reaction progress is monitored by TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms methoxy (-OCH3) integration (δ ~3.8 ppm) and amine proton environments.

- HPLC : Purity assessment using C18 columns with methanol/water mobile phases (retention time ~5–7 min).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in related pyridazine derivatives .

Advanced Research Questions

Q. How does the methoxy substituent influence the reactivity of 6-Methoxypyridazin-3-amine in SNAr reactions compared to chloro or ethoxy analogs?

- Methodological Answer : The methoxy group acts as a moderate electron-donating substituent, reducing the pyridazine ring's electrophilicity compared to chloro derivatives. This decreases SNAr reaction rates but improves regioselectivity. Comparative kinetic studies with 6-ethoxy analogs (CAS 39614-78-3) suggest steric effects from larger alkoxy groups further slow reactivity .

Q. What challenges arise in optimizing HPLC methods for quantifying this compound in complex matrices?

- Methodological Answer : Key challenges include:

- Solubility : Limited solubility in aqueous buffers requires mobile-phase additives (e.g., 0.1% TFA).

- Detection : Low UV absorption at >250 nm necessitates alternative detection (e.g., charged aerosol detection).

- Matrix interference : Solid-phase extraction (C18 cartridges) is recommended for biological samples, validated via spike-recovery assays (RSD <5%) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 6-Methoxypyridazin-3-amine derivatives?

- Methodological Answer :

- Core modifications : Synthesize analogs with varied substituents (e.g., 6-ethoxy, 6-chloro) to assess electronic effects.

- Biological assays : Test inhibition of pyridazine-sensitive targets (e.g., bacterial dihydrofolate reductase) using kinetic enzyme assays (IC50 determination).

- Computational modeling : Docking studies (AutoDock Vina) to predict binding interactions, validated by mutagenesis data .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Recommended approaches:

- Dynamic light scattering (DLS) : Measure particle size distribution in saturated solutions.

- Thermogravimetric analysis (TGA) : Quantify solvent content in crystalline batches.

- Standardized protocols : Adopt USP <1236> guidelines for equilibrium solubility determination in buffered systems (pH 1.2–7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.